molecular formula C11H15NO2 B1228021 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester

Cat. No. B1228021
M. Wt: 193.24 g/mol
InChI Key: LBFWTPRSXIRKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester is a dihydropyridine.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis Techniques : Advanced synthesis techniques have been employed for creating pyridine derivatives, including esters like 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester. Such methods involve using nuclear magnetic resonance (NMR), infrared spectroscopy, and high-resolution mass spectrometry (HRMS) for characterization (Shen et al., 2012).

  • Crystal Structure Analysis : The molecular structure and crystallography of pyridine esters have been studied using X-ray diffraction. This includes investigations into the stability and thermodynamic properties of these compounds (Shen et al., 2012).

Chemical Properties and Reactions

  • Catalytic Reactions : Studies have demonstrated the use of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions in synthesizing heterocyclic derivatives, which can be related to the synthesis of 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester (Bacchi et al., 2005).

  • Ester Synthesis Methods : Various methods for synthesizing carboxylic esters have been reported, utilizing compounds and techniques that might be relevant for synthesizing and studying esters like 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester (Shiina et al., 2002).

Applications in Medicinal Chemistry

  • Antimicrobial Agents : Pyridine derivatives, including esters, have been explored for their potential as antimicrobial agents. This includes research into pyridine-bridged carboxamide Schiff's bases, which could be structurally related to the compound (Al-Omar & Amr, 2010).

  • Cardiotonic Activity : Investigations into the synthesis of pyridinecarboxylic acids and their esters for their cardiotonic activity have been conducted. This research can provide insights into the potential biological activities of related pyridine esters (Mosti et al., 1992).

  • Central Nervous System Effects : Studies on derivatives of dihydropyridine-5-carboxylic acids, including esters, have examined their effects on the central nervous system, which could be relevant for understanding the potential applications of 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester (Casola & Anderson, 1965).

properties

Product Name

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid but-2-ynyl ester

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10/h6H,5,7-9H2,1-2H3

InChI Key

LBFWTPRSXIRKMZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC(=O)C1=CCCN(C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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